10-methyl-5H-indolo[3,2-b]indole
Description
Properties
IUPAC Name |
10-methyl-5H-indolo[3,2-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-17-13-9-5-3-7-11(13)14-15(17)10-6-2-4-8-12(10)16-14/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTWBUCGHMQSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-5H-indolo[3,2-b]indole typically involves the cyclization of appropriate precursors. One common method includes the treatment of 1-methyl-2-(o-nitrophenyl)indole with triethyl phosphite in cumene at elevated temperatures (around 160°C). This reaction yields this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
10-methyl-5H-indolo[3,2-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
10-methyl-5H-indolo[3,2-b]indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 10-methyl-5H-indolo[3,2-b]indole exerts its effects is primarily through its interaction with biological molecules. It can bind to various enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Indolo[3,2-b]carbazoles
Structural Differences : Indolo[3,2-b]carbazoles share a fused indole backbone but incorporate additional benzene rings, creating a larger π-conjugated system.
Functional Properties :
- Organic Electronics : Used in OLEDs and organic photovoltaics (OPVs) due to their high charge-carrier mobility and thermal stability. For example, polymers based on indolo[3,2-b]carbazole exhibit hole-transporting capabilities in OLEDs .
- Synthesis : Prepared via Buchwald–Hartwig amination or alkylation of indole precursors, often requiring harsh conditions .
Comparison : Unlike 10-methyl-5H-indolo[3,2-b]indole, indolo[3,2-b]carbazoles prioritize electronic applications over biological activity. The methyl group in the former may reduce π-conjugation compared to carbazoles, limiting optoelectronic utility but enhancing bioavailability .
Indeno[1,2-b]indoles
Structural Differences: Indeno[1,2-b]indoles feature a fused cyclopentene ring instead of a second indole, altering planarity and electronic distribution. Functional Properties:
- Kinase Inhibition : Derivatives like 5a (IC50 = 0.17 µM) inhibit human protein kinase CK2, outperforming emodin (IC50 = 0.58 µM). Substituents at positions 5 and 7 enhance activity .
- Comparison: The planar fused indole system in this compound may offer similar kinase-binding affinity, but its methyl group could modulate solubility and target selectivity compared to indenoindoles .
Dihydroindolo[3,2-b]indoles (DINIs)
Structural Differences : DINIs, such as 5,10-dihydroindolo[3,2-b]indole (CAS: 3682-85-7), lack full aromaticity due to hydrogenation, reducing rigidity but improving synthetic accessibility .
Functional Properties :
- X-ray-confirmed structures enable structure-activity studies .
- Synthesis : Requires Mo catalysts for cyclization of N-vinylindoles, contrasting with the palladium-based methods used for this compound derivatives .
Comparison : The aromatic this compound may exhibit stronger π-π stacking in biological systems, whereas DINIs’ reduced planarity could favor metabolic stability .
Indole-2-carboxylic Acid Derivatives
Structural Differences : Compounds like 5-benzyloxy-1H-indole-2-carboxylic acid (15) feature substituents on a single indole ring, lacking fusion .
Functional Properties :
- Synthetic Flexibility: Benzyloxy groups at position 5 improve solubility and enable further functionalization . Comparison: The fused system of this compound offers enhanced rigidity and binding affinity compared to monomeric indoles, albeit with synthetic complexity .
Data Tables
Table 1. Structural and Functional Comparison
Q & A
Q. What are the common synthetic routes for preparing 10-methyl-5H-indolo[3,2-b]indole derivatives?
Methodological Answer: The synthesis of this compound derivatives typically involves multi-step strategies:
- Cyclization : Intramolecular cyclization of nitroaniline precursors under acidic conditions forms the fused indoloindole core .
- Substitution : Alkylation or fluorination at the N-positions (e.g., hexyl chains) via SN2 reactions enhances solubility and electronic properties .
- Cross-Coupling : Suzuki–Miyaura coupling introduces functional groups (e.g., bithiophene) at the 2- and 7-positions to tailor optoelectronic behavior .
Key Reagents : 5-Fluoro-2-nitroaniline, brominating agents (e.g., NBS), and palladium catalysts for coupling reactions.
Q. How can the purity and structure of this compound derivatives be validated experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regioselectivity and substituent integration .
- Elemental Analysis : Validates molecular formula (e.g., CHN for the core structure) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 206.24 g/mol for 5,10-dihydroindolo[3,2-b]indole) .
Q. What are the primary applications of this compound in materials science?
Methodological Answer:
- Organic Photovoltaics (OPVs) : Copolymers with alternating donor (indoloindole) and acceptor (diketopyrrolopyrrole) units achieve tunable HOMO/LUMO levels for efficient charge transport .
- Organic Field-Effect Transistors (OFETs) : Derivatives like N,N-dihexyl-IDID exhibit hole mobility up to 0.97 cm V s in vacuum-deposited films .
Key Property : Planar conjugated structure enhances π-orbital overlap, critical for charge carrier mobility .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, alkylation) influence the biological activity of indoloindole derivatives?
Methodological Answer:
- Fluorination : Introduced at the 3- and 8-positions to improve metabolic stability and binding affinity via hydrophobic interactions with biological targets .
- Alkylation : N-hexyl chains enhance lipophilicity, facilitating membrane penetration in anticancer or antimicrobial assays .
SAR Insight : Derivatives with electron-withdrawing groups (e.g., Cl, CF) show enhanced cytotoxicity in tumor cell lines .
Q. What experimental strategies resolve contradictions in biological activity data for enantiomeric indoloindole derivatives?
Methodological Answer:
- Chiral Separation : Use HPLC with chiral stationary phases to isolate enantiomers (e.g., indole 9g vs. 9h) .
- Assay Correlation : Compare replicon inhibition (RNA-dependent activity) with cytopathic effect (CPE) rescue in viral models to validate target specificity .
Case Study : Enantiomer 9h reduced WEEV titers by 2-fold, while 9g was inactive, highlighting stereochemistry’s role in antiviral efficacy .
Q. How can computational methods optimize the design of indoloindole-based semiconductors?
Methodological Answer:
- DFT Calculations : Predict HOMO/LUMO levels and bandgap tuning (e.g., 0.4 eV variation via acceptor unit selection) .
- Molecular Dynamics (MD) : Simulate thin-film morphology to correlate alkyl substituent length (e.g., hexyl vs. ethyl) with crystallinity and device performance .
Validation : Grazing-incidence X-ray diffraction (GIXD) confirms computationally predicted 2D molecular orientations .
Critical Research Gaps and Recommendations
- Synthetic Scalability : Improve yields of multi-step routes (e.g., cyclization often <80% ).
- Toxicity Profiling : Systematic in vivo studies needed for pharmacologically active derivatives .
- Stability Testing : Evaluate thermal/photo-stability of indoloindole-based HTMs under operational conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
